N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(naphthalen-1-yl)acetamide is an organic compound that features a complex structure with a thiophene ring, a naphthalene ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the alkylation of thiophene with 2-bromo-2-methylpropane under basic conditions to form 2-methyl-2-(thiophen-3-yl)propane.
Acylation Reaction: The intermediate is then subjected to Friedel-Crafts acylation with naphthalene-1-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the naphthalene ring.
Scientific Research Applications
N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(naphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(naphthalen-1-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact pathways involved can vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(phenyl)acetamide: Similar structure but with a phenyl ring instead of a naphthalene ring.
N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of a naphthalene ring.
Uniqueness
N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(naphthalen-1-yl)acetamide is unique due to the presence of both a thiophene and a naphthalene ring, which can impart distinct chemical and biological properties compared to similar compounds with different aromatic rings.
Properties
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NOS/c1-20(2,17-10-11-23-13-17)14-21-19(22)12-16-8-5-7-15-6-3-4-9-18(15)16/h3-11,13H,12,14H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFMKKHGASMDGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)CC1=CC=CC2=CC=CC=C21)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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